Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate
Description
Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core fused with a piperidine ring. The piperidine moiety is substituted with a benzyloxy carbonyl group, while the pyrimidine ring is esterified at the 5-position with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-26-19(24)17-12-21-18(22-13-17)16-8-10-23(11-9-16)20(25)27-14-15-6-4-3-5-7-15/h3-7,12-13,16H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCNYPRTLTVUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction using benzyl chloroformate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable precursors.
Coupling Reactions: The final compound is obtained by coupling the piperidine and pyrimidine rings under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate has been studied for its potential as a therapeutic agent. The following applications have been identified:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. This compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
- Neurological Applications : The piperidine moiety is known for its role in modulating neurotransmitter systems. Studies suggest potential applications in treating neurodegenerative diseases by enhancing neuronal survival and function.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against several bacterial strains, indicating a possible role in developing new antibiotics.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives, the benzyloxycarbonyl group is introduced via acylation reactions.
- Pyrimidine Synthesis : The pyrimidine ring can be synthesized using condensation reactions with appropriate carbon sources, often involving cyclization steps to achieve the desired heterocyclic structure.
- Final Esterification : The final product is obtained through esterification of the carboxylic acid with ethanol, resulting in the ethyl ester form of the compound.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar pyrimidine derivatives. The results demonstrated that these compounds inhibited tumor growth in vitro and showed promise in vivo in mouse models .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and promoted cell survival pathways .
Case Study 3: Antimicrobial Activity
A recent publication highlighted the antimicrobial activity of various benzyloxycarbonyl-piperidine derivatives against resistant strains of bacteria. This compound was among the most effective candidates tested .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-Pyrimidin-2-yl-piperidine-4-carboxylate (CAS 1316216-05-3)
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- Key Differences : Lacks the benzyloxy carbonyl substituent on the piperidine ring.
- Lower lipophilicity (calculated LogP ~1.2 vs. ~2.5 for the target compound), affecting membrane permeability .
- Similarity Score : 0.84 (highest among analogs), indicating structural proximity but distinct functionalization .
Ethyl 2-(4-(Aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS 603954-49-0)
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.32 g/mol
- Key Differences: Features an aminomethyl group on the piperidine instead of the benzyloxy carbonyl.
- Implications: Increased polarity due to the primary amine, improving aqueous solubility (e.g., ~15 mg/mL vs. ~5 mg/mL for the target compound). Potential for hydrogen bonding, which may enhance interactions with polar residues in enzymatic active sites .
Ethyl 6-[(4-Benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1261019-29-7)
- Molecular Formula : C28H35N3O3
- Molecular Weight : 461.6 g/mol
- Key Differences : Incorporates a tetrahydropyrimidine ring, a benzylpiperidinylmethyl group, and a 4-ethylphenyl substituent.
- Implications :
Structural and Functional Comparison Table
Research Findings and Implications
- Bioactivity : The benzyloxy carbonyl group in the target compound may enhance selectivity for hydrophobic binding pockets in proteases, as seen in analogs with aryl substituents .
- Synthetic Utility : The ethyl carboxylate group facilitates derivatization into amides or acids, a feature shared with CAS 1316216-05-3 but absent in CAS 603954-49-0 (amine-focused reactivity) .
- Pharmacokinetics : Bulkier analogs like CAS 1261019-29-7 face challenges in oral bioavailability due to high molecular weight and low solubility, whereas the target compound balances lipophilicity and size for improved ADME profiles .
Biological Activity
Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate, a compound with the CAS number 74405-95-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a piperidine ring, a pyrimidine moiety, and a benzyloxycarbonyl group, which contribute to its unique biological profile.
Anticancer Activity
Research indicates that derivatives of piperidine and pyrimidine exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, a related compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells with better efficacy than bleomycin .
- Inhibition of Kinase Activity : The compound may inhibit serine-threonine kinases, which are crucial for cancer cell proliferation. This inhibition has been linked to the modulation of pathways involved in tumor growth and survival .
Antibacterial Activity
Pyrimidine derivatives have also been evaluated for their antibacterial properties. This compound has shown potential against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer and bacterial growth.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses that lead to apoptosis or growth inhibition.
- Structural Interactions : The three-dimensional structure of the compound allows for optimal interactions with target proteins, enhancing its biological efficacy .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A study highlighted the effectiveness of piperidine derivatives in treating various cancers by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial Research : Another investigation focused on the antibacterial properties of pyrimidine derivatives, showing promising results against resistant bacterial strains .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C20H23N3O4 |
| CAS Number | 74405-95-1 |
| Anticancer Activity | Cytotoxicity in FaDu cells |
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Mechanism | Enzyme inhibition; receptor modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions, including the Biginelli reaction (aldehyde, β-ketoester, urea under acidic conditions) or stepwise functionalization of the pyrimidine core. For example, coupling a benzyloxycarbonyl-piperidine moiety to the pyrimidine scaffold often requires activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or triethylamine in solvents such as dichloromethane or ethanol .
- Key Parameters : Temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For instance, refluxing in ethanol may improve cyclization efficiency compared to ambient conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxycarbonyl and piperidine groups) and LC-MS for molecular ion confirmation. For example, the piperidine proton signals typically appear at δ 2.5–3.5 ppm in ¹H NMR, while the pyrimidine carbonyl group resonates near δ 165 ppm in ¹³C NMR .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity. Retention time discrepancies may indicate unreacted intermediates .
Advanced Research Questions
Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?
- Regiochemical Control : Electrophilic substitution at the pyrimidine C-5 position is favored due to electron-withdrawing effects of the carboxylate group. For example, chlorination with POCl₃ selectively targets C-4, while nucleophilic aromatic substitution (e.g., with piperidine derivatives) occurs at C-2 .
- Catalytic Enhancements : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at C-6, though steric hindrance from the piperidine moiety may require bulky ligands like XPhos .
Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?
- Data Reconciliation : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, temperature) or enzyme sources. Standardize protocols using recombinant human enzymes and validate via Michaelis-Menten kinetics .
- Structural Insights : Molecular docking studies (e.g., AutoDock Vina) can clarify binding mode variations. For instance, the benzyloxycarbonyl group may interact with hydrophobic pockets in some isoforms but not others .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Scale-Up Considerations : Multi-step syntheses risk racemization at the piperidine stereocenter. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to preserve enantiomeric excess (ee > 98%) .
- Process Monitoring : In-line FTIR spectroscopy tracks intermediate stability, while dynamic nuclear polarization (DNP) NMR enhances sensitivity for low-concentration intermediates .
Application-Focused Questions
Q. How does the compound’s logP influence its pharmacokinetic profile in preclinical models?
- Property Analysis : The logP (~2.8, calculated via PubChem) suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeted studies. Adjust ester groups (e.g., ethyl to methyl) to modulate solubility for in vivo assays .
- Metabolic Stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify major metabolic pathways .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- In Silico Tools : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyrimidine ring, identifying electrophilic hotspots. Fukui indices highlight susceptibility to nucleophilic attack at C-4 and C-6 .
- Validation : Compare predicted reactivities with experimental results from kinetic studies using pseudo-first-order conditions .
Data and Protocol Validation
Q. How should researchers address inconsistencies in melting points reported across literature?
- Root Cause Analysis : Polymorphism or residual solvents (e.g., ethyl acetate) may alter melting behavior. Perform differential scanning calorimetry (DSC) to detect polymorphic forms and thermogravimetric analysis (TGA) to quantify solvent content .
- Standardization : Recrystallize from a 1:1 hexane/ethyl acetate mixture and dry under vacuum (40°C, 24 hours) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
